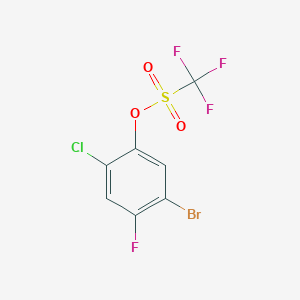

5-溴-2-氯-4-氟苯三氟甲磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their derivatization, which can provide insights into the chemical behavior and properties of similar trifluoromethanesulfonate esters. For instance, the derivatization of carboxylic acids using a bromophenacyl triflate reagent suggests that trifluoromethanesulfonate esters can be used to enhance the detection of various functional groups in analytical chemistry .

Synthesis Analysis

The synthesis of related compounds involves the reaction of brominated and fluorinated aromatic compounds with phosphites or sulfonic acids. For example, the preparation of 4'-bromophenacyl triflate is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . Similarly, the synthesis of fluorophenyl and dichlorophenyl phosphonate esters is performed through photo-induced reactions, indicating that halogenated aromatic compounds can be reactive under certain conditions .

Molecular Structure Analysis

While the exact molecular structure of "5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate" is not analyzed in the provided papers, the vibrational spectra of halogenated cytosines have been studied using density functional theory (DFT) calculations. These studies show how halogen substituents can affect the vibrational frequencies of aromatic compounds, which could be extrapolated to understand the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds is highlighted in the papers. For instance, the reactivity of carboxylate salts with bromophenacyl triflate suggests that trifluoromethanesulfonate esters can act as effective alkylating agents . Additionally, the selective synthesis of phosphonate esters via photo reaction demonstrates the potential for halogenated aromatic compounds to undergo substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate" can be inferred from the properties of related compounds. The stability of 4'-bromophenacyl triflate for 3-6 months indicates that trifluoromethanesulfonate esters can have good shelf lives under proper conditions . The influence of reaction conditions on the conversion and selectivity of the synthesis of phosphonate esters suggests that temperature, time, and molar ratios are critical factors in determining the physical and chemical behavior of these compounds .

科学研究应用

制药研究

在医药研究的动态世界中,5-溴-2-氯-4-氟苯三氟甲磺酸酯作为合成创新药物候选者的重要中间体而闪耀。 其独特的化学组成使靶向疗法的开发成为可能,这些疗法可以解决从神经疾病到代谢疾病的广泛健康状况 .

农业化学创新

农业领域也受益于5-溴-2-氯-4-氟苯三氟甲磺酸酯的优异特性。 该化合物是合成先进作物保护剂的宝贵前体,有助于开发高效且选择性的杀虫剂 .

化学合成

除了医药和农业化学领域之外,5-溴-2-氯-4-氟苯三氟甲磺酸酯在化学合成领域也作为一种多功能工具而存在。 其独特的分子结构和反应性使其成为合成具有定制特性的新型化合物和材料的宝贵试剂 .

材料科学

5-溴-2-氯-4-氟苯三氟甲磺酸酯的独特分子结构,其特点是结合了溴、氯、氟和三氟甲磺酸酯基团,赋予其非凡的特性,使其成为材料科学领域科学家和研究人员寻求的工具 .

环境科学

鉴于其反应性和选择性,5-溴-2-氯-4-氟苯三氟甲磺酸酯可用于环境科学中检测和量化各种环境污染物 .

生物化学研究

作用机制

Target of Action

It is known that this compound is used as a reagent in the suzuki-miyaura coupling reaction , which suggests that its targets could be various organoboron compounds used in this reaction.

Mode of Action

In the context of the Suzuki-Miyaura coupling reaction, 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate likely acts as an electrophile. It would interact with the organoboron reagents, which act as nucleophiles, to form new carbon-carbon bonds .

Biochemical Pathways

In the context of its use in the suzuki-miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The molecular and cellular effects of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate’s action would be the formation of new carbon-carbon bonds in the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate are likely influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base .

属性

IUPAC Name |

(5-bromo-2-chloro-4-fluorophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4O3S/c8-3-1-6(4(9)2-5(3)10)16-17(14,15)7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBOGESYNNJGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2526199.png)

![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)

![6-(4-Fluorophenyl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2526205.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2526211.png)

![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)